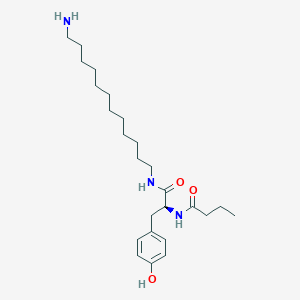

Dideaza-philanthotoxin-12

Description

Properties

CAS No. |

133358-74-4 |

|---|---|

Molecular Formula |

C25H43N3O3 |

Molecular Weight |

433.6 g/mol |

IUPAC Name |

N-[(2S)-1-(12-aminododecylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |

InChI |

InChI=1S/C25H43N3O3/c1-2-13-24(30)28-23(20-21-14-16-22(29)17-15-21)25(31)27-19-12-10-8-6-4-3-5-7-9-11-18-26/h14-17,23,29H,2-13,18-20,26H2,1H3,(H,27,31)(H,28,30)/t23-/m0/s1 |

InChI Key |

FQWLGYQDBDGALN-QHCPKHFHSA-N |

SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |

Other CAS No. |

133358-74-4 |

Synonyms |

dideaza-philanthotoxin-12 dideaza-PhTX-12 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization of Dideaza Philanthotoxin 12 Analogues

Chemical Synthesis Pathways for Dideaza-philanthotoxin-12

The synthesis of this compound and its analogues has been accomplished through both solution-phase and solid-phase chemical methodologies. These approaches allow for the systematic construction of the molecule, which is composed of a tyrosine headgroup, a butyryl moiety, and a long-chain diamine tail.

A general and high-yielding solution-phase method has been described for the synthesis of philanthotoxin (B172612) analogues, including PhTX-12. nih.gov This pathway involves the coupling of selectively protected polyamines with an Nα-Fmoc-protected amino acid pentafluorophenyl ester. Following the removal of the Fmoc protecting group, the resulting amine is then coupled with a carboxylic acid pentafluorophenyl ester. The final deprotection step, followed by purification using techniques like vacuum liquid chromatography on octadecylsilyl silica, yields the desired philanthotoxin analogue. nih.gov

Solid-phase synthesis offers a versatile and efficient alternative for generating libraries of philanthotoxin analogues. nih.govmdpi.com This methodology typically involves the use of a solid support, such as a resin, to which the initial building block is attached. For the synthesis of dideaza-PhTX-12 analogues, a mono-Boc protected 1,12-diaminododecane (B1677605) can be used as a starting point. mdpi.com This is followed by successive acylation reactions with the appropriate activated amino acid and acyl groups. mdpi.com Solid-phase synthesis is particularly advantageous for creating a diverse range of analogues for structure-activity relationship studies, as it allows for parallel synthesis and purification via automated preparative HPLC. nih.gov

A key step in the synthesis of dideaza-PhTX-12 involves the coupling of N-(1-oxobutyl)tyrosine with 1,12-dodecanediamine. acs.org This approach highlights the modular nature of the philanthotoxin structure, which can be dissected into distinct regions for synthetic modification. wikipedia.orgcolumbia.edu

Strategic Modifications for Analog Generation (e.g., replacement of secondary amines with methylenes)

A primary strategy in the development of this compound was the systematic replacement of the internal secondary amino groups of the parent compound, PhTX-343, with methylene (B1212753) groups. acs.orgnih.gov This modification, resulting in a "dideaza" analogue, significantly alters the molecule's chemical properties. nih.gov While PhTX-343 possesses multiple positive charges at physiological pH due to the protonation of its secondary amines, dideaza-PhTX-12 has only a single terminal ammonium (B1175870) group. acs.orgnih.gov

This structural change has profound implications for the molecule's interaction with its biological targets. The replacement of the two internal ammonium groups with methylenes in dideaza-PhTX-12 was shown to result in a 50-fold increase in potency as an antagonist of muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to PhTX-343. acs.org This finding demonstrates that multiple positive charges are not a prerequisite for potent nAChR antagonism. acs.org

The rationale behind these modifications is to probe the structure-activity relationships of philanthotoxins and to enhance selectivity for specific receptor subtypes. researchgate.netnih.gov By altering the polyamine tail, researchers can investigate the role of charge and hydrogen bonding in ligand-receptor interactions. nih.gov For instance, the conformational properties of philanthotoxins, which can be influenced by intramolecular hydrogen bonds, are thought to be crucial for their activity. nih.gov The substitution of secondary amines with methylenes in dideaza-PhTX-12 alters these potential hydrogen bonding patterns, leading to different binding characteristics compared to PhTX-343. nih.gov

Further modifications to the dideaza-PhTX-12 scaffold have been explored, including altering the length of the methylene spacer. nih.gov Homologues of dideaza-PhTX-12 with 7 to 11 methylene groups have been synthesized. nih.gov Interestingly, decreasing the methylene chain from 12 to 11 carbons resulted in a significant increase in antagonistic potency at nAChRs. nih.gov However, further shortening of the chain led to a decrease in antagonism and, in some cases, even potentiation of the acetylcholine response. nih.gov Combining the dideaza modification with the replacement of the tyrosine headgroup with cyclohexylalanine has also been shown to produce a highly potent analogue, Cha-PhTX-12. mdpi.com

Synthesis of Labeled this compound Derivatives for Biophysical Studies

To facilitate detailed biophysical studies of ligand-receptor interactions, labeled derivatives of philanthotoxin analogues are essential tools. While specific studies on labeled dideaza-PhTX-12 are not extensively detailed in the provided results, the methodologies used for other philanthotoxin analogues, such as PhTX-56, are directly applicable and illustrative of the techniques employed. nih.gov

The synthesis of isotopically labeled compounds allows for their detection and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and radioligand binding assays. nih.gov For example, 13C and 15N-labeled analogues of PhTX-56 have been synthesized using solid-phase methods. nih.gov These stable isotope-labeled derivatives are invaluable for advanced biological NMR studies to obtain detailed information on the conformation of the ligand when bound to its receptor. nih.gov

Furthermore, radiolabeled analogues, such as [3H]PhTX-56, have been prepared. nih.gov The synthesis of this tritiated derivative involved the preparation of a diiodo-precursor, which then underwent catalytic tritiation to yield the final product with high specific radioactivity. nih.gov Such radiolabeled ligands are crucial for binding assays to determine the affinity of the toxin for its receptor and to characterize the binding site. nih.gov These established synthetic strategies for introducing isotopic labels into the philanthotoxin scaffold can be readily adapted for the preparation of labeled this compound derivatives for similar in-depth biophysical investigations.

Molecular Pharmacology and Mechanisms of Action of Dideaza Philanthotoxin 12

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Dideaza-philanthotoxin-12 (also known as PhTX-12) acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs). nih.gov Its interaction with these receptors is characterized by a unique profile of potency, voltage-independence, and subtype selectivity that distinguishes it from other philanthotoxins.

Antagonistic Potency and Efficacy Profiles at nAChRs

This compound has demonstrated significant antagonistic potency at nAChRs. In studies using TE671 cells, which express a human embryonic muscle-type nAChR, PhTX-12 showed a half-maximal inhibitory concentration (IC50) of 0.3 µM for the final current value. nih.govacs.org This potency represents a roughly 50-fold increase compared to its parent compound, PhTX-343, highlighting that the removal of secondary amino groups from the polyamine tail enhances antagonism at this receptor type. nih.govacs.org The co-application of PhTX-12 with acetylcholine (ACh) inhibits the current of each nAChR subtype in a concentration-dependent manner. nih.gov

Voltage-Independence of nAChR Inhibition and Desensitization Enhancement

A key feature of this compound's mechanism is its largely voltage-independent inhibition of nAChRs. nih.govnih.gov This characteristic suggests a mode of action distinct from classic open-channel blockers. Research indicates that the voltage-independent inhibition by PhTX-12 is likely due to an enhancement of nAChR desensitization. nih.gov Desensitization is a process where the receptor becomes temporarily unresponsive to a sustained presence of its agonist. nih.gov By promoting this state, PhTX-12 effectively reduces cholinergic signaling without directly plugging the ion pore in a voltage-dependent manner.

Comparative Analysis with Voltage-Dependent Open Channel Block by Other Philanthotoxins

The mechanism of this compound contrasts sharply with that of other philanthotoxin (B172612) analogues, such as PhTX-343. PhTX-343 predominantly acts as a voltage-dependent open-channel blocker. mdpi.comnih.govnih.gov This means its ability to block the receptor is strongest at negative membrane potentials and it is thought to penetrate deep into the ion channel pore when the channel is in its open conformation. mdpi.comnih.gov In contrast, PhTX-12's inhibition shows weak voltage dependence. nih.gov It is proposed that PhTX-12 interacts with the hydrophobic upper region of the pore while the nAChR is in a closed state, a fundamentally different binding mode from the deep-pore, open-channel block of PhTX-343. mdpi.com

nAChR Subtype Selectivity and Differential Potency Across Subunit Combinations

This compound exhibits distinct potency across various nAChR subunit combinations, though its selectivity is less pronounced than that of PhTX-343. nih.gov Studies on nAChRs expressed in Xenopus oocytes have quantified its inhibitory effects on several neuronal and muscle-type receptors.

The rank order of potency for PhTX-12, based on the inhibition of the late, steady-state current at a holding potential of -80 mV, is: α1β1γδ = α3β4 > α4β2 ≈ α4β4 >> α3β2 > α7 nih.gov

The embryonic muscle-type (α1β1γδ) and the neuronal α3β4 subtype are the most sensitive to PhTX-12, both showing an IC50 value of 0.10 µM. nih.gov In contrast, the α7 and α3β2 subtypes are significantly less sensitive. nih.gov The difference in potency between the most and least sensitive subtypes for the late current is approximately 49-fold. nih.gov

The potency profile for the inhibition of the peak current is slightly different, with a ranking order of: α4β4 > α4β2 > α3β4 > α1β1γδ > α7 >> α3β2 nih.gov

This difference between peak and late current inhibition reflects a strong time- and use-dependence for the blockade of α1β1γδ, α3β4, and α3β2 receptors by PhTX-12. nih.gov

Table 1: Inhibitory Potency (IC50) of this compound on various nAChR Subtypes at -80 mV

| nAChR Subtype | Peak Current IC50 (µM) | Late Current IC50 (µM) |

|---|---|---|

| α1β1γδ | 4.53 | 0.10 |

| α3β2 | 60.0 | 2.60 |

| α3β4 | 3.78 | 0.10 |

| α4β2 | 2.17 | 0.28 |

| α4β4 | 1.65 | 0.31 |

| α7 | >10 | 4.90 |

Interaction with Voltage-Dependent Calcium Channels (VDCCs)

In addition to its effects on nAChRs, this compound also modulates the activity of other critical ion channels.

Inhibition of Ca2+ Currents in Rat Hippocampal CA1 Neurons

This compound has been identified as a potent antagonist of voltage-dependent calcium channels (VDCCs) in the central nervous system. nih.govuva.nl Specifically, research conducted on rat hippocampal CA1 neurons demonstrated that PhTX-12 effectively inhibits calcium currents. nih.govuva.nlamazonaws.com

Table 2: Effect of this compound on Ca2+ Currents in Rat Hippocampal CA1 Neurons

| Compound | Concentration | Effect on Ca2+ Current |

|---|---|---|

| This compound | 10 µM | Reduced to 40% of control |

This inhibitory action is selective; the same study noted that two types of voltage-dependent potassium currents, the A-current and the delayed rectifier, were largely unaffected by this compound. nih.govuva.nlamazonaws.com This indicates a degree of selectivity for calcium channels over these potassium channels, suggesting that the toxin can reduce neuronal excitability by specifically targeting calcium influx. nih.govuva.nl

Selectivity Profile Against Other Voltage-Dependent Ion Channels (e.g., Potassium Channels)

Research indicates that dideaza-PhTX-12 exhibits a notable degree of selectivity for certain ion channels over others. Specifically, its effects on voltage-dependent potassium channels are minimal compared to its impact on other ion channels.

Studies on rat hippocampal CA1 neurons have shown that dideaza-PhTX-12 has little to no effect on two types of voltage-dependent potassium currents: the A-current and the delayed rectifier current. uva.nlnih.gov This suggests a selectivity of the compound for calcium channels over these potassium channels. uva.nlnih.govamazonaws.com This selectivity is a key feature that distinguishes its pharmacological profile and makes it a valuable tool for dissecting the specific roles of different ion channels in neuronal function.

Activity at Ionotropic Glutamate (B1630785) Receptors (iGluRs)

Dideaza-PhTX-12 is a known antagonist of ionotropic glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. ontosight.ai Its actions have been characterized at the three main subtypes of iGluRs: NMDA, AMPA, and kainate receptors.

Effects on N-Methyl-D-Aspartate (NMDA) Receptors

Dideaza-PhTX-12 is a potent antagonist of NMDA receptors. uva.nlnih.gov It is believed to inhibit the calcium influx that occurs through NMDA receptor-mediated channels. uva.nl This action, combined with its effects on voltage-dependent calcium channels, makes it a powerful inhibitor of calcium-dependent processes in neurons. uva.nlnih.gov The antagonism of NMDA receptors by philanthotoxins is a key aspect of their neuroprotective potential, as excessive NMDA receptor activation is implicated in neurodegenerative conditions. wikipedia.org

Effects on α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors

Dideaza-PhTX-12 also demonstrates activity at AMPA receptors. ontosight.ai While the natural philanthotoxin, PhTX-433, is known to be a non-selective inhibitor of various excitatory ligand-gated ion channels, synthetic analogues like dideaza-PhTX-12 have been developed to achieve greater selectivity. acs.orgnih.gov The interaction of philanthotoxins with AMPA receptors is influenced by the subunit composition of the receptor. wikipedia.org For instance, AMPA receptors that lack the GluA2 subunit are particularly sensitive to philanthotoxins. wikipedia.org

Activity at Kainate Receptors

The activity of dideaza-PhTX-12 extends to kainate receptors, another subtype of ionotropic glutamate receptors. uva.nlontosight.ai The venom of the digger wasp, from which the parent compound of dideaza-PhTX-12 is derived, is known to interact with glutamatergic neuromuscular transmission in insects that is mediated by both quisqualate and kainate receptors. uva.nl This suggests that dideaza-PhTX-12 likely retains some of this activity at kainate receptors.

Comparative Pharmacodynamics of this compound with Native Philanthotoxins and Other Synthetic Analogues

The development of synthetic analogues of philanthotoxins, such as dideaza-PhTX-12 and PhTX-343, has been driven by the need to improve upon the pharmacological properties of the natural toxin, PhTX-433. wikipedia.orgacs.org These modifications aim to enhance potency and, crucially, selectivity for specific receptor subtypes. wikipedia.orgacs.org

Dideaza-PhTX-12, which is an analogue of PhTX-4.3.3, has been shown to be a more potent antagonist of voltage-dependent Ca2+ currents in rat hippocampal CA1 neurons than its parent compound. uva.nl At a concentration of 10 µM, dideaza-PhTX-12 reduces the Ca2+ current to 40%, whereas PhTX-4.3.3 at the same concentration only reduces the current to 71.9%. uva.nl

The structural difference between dideaza-PhTX-12 and PhTX-343, another synthetic analogue, lies in the replacement of two internal secondary amine groups in PhTX-343 with methylene (B1212753) groups in dideaza-PhTX-12. nih.govnih.gov This seemingly minor alteration leads to significant differences in their mechanisms of action and selectivity. For instance, PhTX-343 acts primarily as a voltage-dependent open-channel blocker of nicotinic acetylcholine receptors (nAChRs), while dideaza-PhTX-12 exhibits largely voltage-independent inhibition, suggesting a different binding site and mechanism. nih.govnih.gov

Furthermore, the selectivity of these analogues for different ionotropic receptors can be manipulated by altering the polyamine tail. acs.orgnih.gov For example, while dideaza-PhTX-12 shows enhanced antagonism towards muscle-type mammalian nAChRs compared to PhTX-343, it is much less potent at locust muscle iGluRs. acs.orgnih.gov This highlights the potential to fine-tune the pharmacological profile of these compounds for specific research or therapeutic applications.

Comparative Potency of Philanthotoxin Analogues on Rat Hippocampal Ca2+ Currents

| Compound | Concentration | % Reduction of Ca2+ Current |

|---|---|---|

| Dideaza-PhTX-12 | 10 µM | 60% |

| PhTX-4.3.3 | 10 µM | 28.1% |

Structure Activity Relationship Sar Studies of Dideaza Philanthotoxin 12 and Its Analogues

Influence of Polyamine Moiety Structural Changes on Receptor Binding and Potency

The structure of the polyamine moiety is a critical determinant of the binding affinity and potency of philanthotoxin (B172612) analogues at different receptors. Modifications such as altering the length of the polyamine chain and substituting the secondary amino groups have profound and often receptor-specific effects.

The most significant modification in this region is the one that defines Dideaza-philanthotoxin-12 itself: the replacement of the two secondary amino groups found in its parent compound, PhTX-343, with methylene (B1212753) groups. nih.gov This change dramatically increases its potency at muscle-type nicotinic acetylcholine (B1216132) receptors (nAChR). Studies on TE671 cells, which express human muscle nAChRs, revealed that PhTX-12 is significantly more potent than PhTX-343. nih.govnih.gov In contrast, this same modification greatly reduces its potency at certain insect nAChRs and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR). nih.govmdpi.com

Further research has explored the impact of the polyamine chain length.

Truncation: Shortening the polyamine chain generally leads to a decrease in potency at nAChRs. nih.gov

Elongation/Modification: In contrast, homologues of PhTX-12 with the number of methylene groups between the primary amino group and the aromatic head-group reduced from 12 to 11 showed a significant increase in potency at nAChRs. nih.gov However, reducing the spacer length further resulted in decreased antagonism. nih.gov The introduction of a cyclopropane (B1198618) moiety into the polyamine chain of PhTX-343 and related analogues also modulates potency, indicating that conformational rigidity in this region is a key factor. nih.gov

These findings highlight that the integrity and specific structure of the polyamine tail are crucial for high-affinity binding and potent antagonism, with effects that vary significantly across different receptor subtypes.

| Compound | Modification from PhTX-343 | nAChR Potency (IC₅₀ at -100 mV) | NMDAR Potency (IC₅₀ at -80 mV) | AMPAR Potency (IC₅₀ at -80 mV) | Reference |

|---|---|---|---|---|---|

| PhTX-343 | Parent Compound | 16.6 µM | 2.01 µM | 0.46 µM | nih.gov |

| PhTX-12 | Both secondary amines replaced by methylenes | 0.93 µM | >300 µM | >300 µM | nih.gov |

| PhTX-83 | Truncated polyamine chain | Less potent than PhTX-343 | N/A | 0.032 µM | nih.gov |

| PhTX-11 | Homologue of PhTX-12 with 11 methylenes | More potent than PhTX-12 | N/A | N/A | nih.gov |

Impact of Aromatic Headgroup Modifications on Pharmacological Activity

The aromatic headgroup of philanthotoxins, which consists of a tyrosyl and a butyryl moiety in the parent compounds, serves as an anchor at the extracellular entrance of the ion channel. wikipedia.org Modifications to this part of the molecule can significantly alter pharmacological activity.

Studies have shown that a degree of hydrophobicity in the headgroup is important for high potency towards nAChRs. mdpi.com One key modification involves replacing the tyrosine residue with other amino acids. For instance, substituting the tyrosyl moiety of PhTX-343 with cyclohexylalanyl (Cha) to create Cha-PhTX-343 leads to a 1.8-fold increase in potency for inhibiting the sustained current at locust nAChRs. mdpi.com

When this same modification is applied to PhTX-12, creating Cha-PhTX-12, the resulting analogue is the most potent of the series tested on locust nAChRs, with an IC₅₀ of 1.71 nM. mdpi.com This demonstrates that combining potency-enhancing modifications in both the polyamine tail and the aromatic headgroup can lead to compounds with highly tuned activity for specific receptors. mdpi.com The general finding is that steric bulk in this amino acid part of the headgroup is well-tolerated at AMPA receptors. nih.gov

| Compound | Modification | Potency (IC₅₀ at -75 mV) | Reference |

|---|---|---|---|

| PhTX-343 | Tyrosine headgroup | 0.80 µM | mdpi.com |

| PhTX-12 | Tyrosine headgroup, dideaza polyamine | 0.13 µM | mdpi.com |

| Cha-PhTX-343 | Cyclohexylalanine headgroup | 0.44 µM | mdpi.com |

| Cha-PhTX-12 | Cyclohexylalanine headgroup, dideaza polyamine | 1.71 nM | mdpi.com |

Steric and Conformational Constraints Affecting Ion Channel Access and Interaction

The three-dimensional shape and conformational flexibility of philanthotoxin analogues are crucial for their ability to access and interact with the ion channel pore. The replacement of the internal ammonium (B1175870) groups of PhTX-343 with methylenes to form PhTX-12 introduces significant conformational changes. nih.gov

Modeling studies suggest that PhTX-343 can adopt a more linear conformation, allowing it to penetrate deep into the open channel pore of the nAChR, consistent with open-channel blockers. mdpi.comnih.gov In contrast, PhTX-12, lacking the internal charges, is proposed to adopt a more folded or "head-and-tail" structure due to intramolecular hydrogen bonds. nih.gov This folded conformation creates steric hindrances that prevent PhTX-12 from penetrating deep into the pore. nih.gov Instead, it is thought to interact with a more superficial, hydrophobic site near the external entrance of the channel, leading to a different mechanism of inhibition that involves enhancing receptor desensitization. nih.govmdpi.comnih.gov

Introducing conformational constraints, for example by incorporating a cyclopropane ring into the polyamine chain, can also enhance potency. A trans-cyclopropane moiety confers a favorable steric constraint to the polyamine part, making the analogue approximately 28-fold more potent than PhTX-343 at an AMPA receptor subtype. nih.gov However, a cis conformation is less favorable as it promotes enhanced intramolecular folding, which can compromise the optimal positioning of the amine groups for receptor interaction. nih.gov Furthermore, studies on AMPA receptors have shown that significant steric bulk in the amino acid portion of the headgroup is well tolerated, suggesting flexibility in the binding pocket in that region. nih.gov

Role of Reduced Charge in Enhanced Antagonist Potency at Specific Receptors

A key finding in philanthotoxin SAR is that reducing the net positive charge of the molecule can dramatically enhance antagonist potency at specific receptors, most notably the mammalian muscle-type nAChR. The parent compound, PhTX-343, is a polycationic molecule, fully protonated at physiological pH. acs.org In stark contrast, PhTX-12 has only a single primary amino group, resulting in a significantly reduced positive charge. nih.gov

This reduction in charge is directly linked to a substantial increase in potency at nAChRs. PhTX-12 exhibits an IC₅₀ of 0.3 µM at nAChRs, representing an approximately 50-fold improvement in potency over PhTX-343. acs.org This demonstrates that the multiple positive charges present in PhTX-343 are not necessary for antagonism at this receptor and may even be detrimental to high-affinity binding. acs.org

The mechanism of action also differs based on charge. The highly charged PhTX-343 acts primarily as a voltage-dependent open-channel blocker, with its movement into and out of the pore influenced by the membrane potential. nih.govnih.gov PhTX-12, with its single charge and folded conformation, acts in a largely voltage-independent manner, suggesting it does not need to traverse the electric field of the membrane to exert its effect. nih.govnih.gov

However, this principle does not apply universally. For N-methyl-D-aspartate (NMDA) and quisqualate-sensitive glutamate (B1630785) receptors (qGluR), the higher charge of PhTX-343 is favorable for potent antagonism, and the reduced charge of PhTX-12 renders it much less potent at these targets. nih.govacs.org This highlights that the role of charge in antagonist potency is highly receptor-dependent. PhTX-12 is also a potent antagonist of voltage-dependent Ca2+ currents in rat hippocampal neurons, indicating its selectivity for certain channel types. amazonaws.comuva.nl

Biophysical and Computational Approaches for Dideaza Philanthotoxin 12 Receptor Interactions

Molecular Modeling and Dynamics Simulations of Dideaza-philanthotoxin-12 within Ion Channel Pores

Computational methods, particularly molecular modeling and molecular dynamics (MD) simulations, provide high-resolution insights into the transient interactions between ligands like this compound and their ion channel binding sites. frontiersin.org These techniques are used to predict binding poses, calculate interaction energies, and understand the structural dynamics of the ligand-receptor complex over time. nih.govfrontiersin.org

MD simulations of philanthotoxin (B172612) analogues within the pores of ion channels, such as the nAChR, have revealed key structural determinants for their binding and inhibitory activity. nih.gov Modeling studies suggest that the shape and size of the philanthotoxin molecule dictate its binding preference within the channel pore. nih.gov For instance, PhTX-343, which possesses a spermine (B22157) moiety with multiple positive charges, is predicted to bind deep within the nAChR pore, near the serine and threonine rings that are characteristic of binding sites for classical open-channel blockers. nih.gov

In contrast, this compound, which differs from PhTX-343 by the replacement of two internal ammonium (B1175870) groups with methylene (B1212753) groups, has only a single charged amino group. nih.gov Molecular modeling suggests that this structural change results in steric restrictions that prevent PhTX-12 from accessing the deeper binding site. Instead, it is proposed to bind to a more superficial, hydrophobic site located near the external entrance of the pore. nih.gov This predicted binding orientation, with the hydrophobic headgroup of the toxin interacting with hydrophobic residues lining the outer part of the pore, is consistent with experimental observations of its largely voltage-independent mechanism of inhibition. nih.gov The stability of the simulated ligand-receptor complex is often assessed by analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms over the simulation time. nih.govfrontiersin.org

Further computational studies on other philanthotoxin analogues have underscored the importance of conformational constraints. Molecular modeling of analogues containing a cyclopropane (B1198618) moiety in the polyamine chain indicates that such constraints can confer a favorable steric profile for binding, enhancing potency. nih.gov These simulations help explain how modifications to the toxin's structure alter its interaction with the receptor, providing a rational basis for designing new analogues with improved affinity or selectivity. nih.gov

Electrophysiological Characterization of this compound-Mediated Channel Kinetics and Gating

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) and patch-clamp methods, are fundamental for characterizing the functional consequences of this compound binding to ion channels. worktribe.comnih.gov These methods allow for the direct measurement of ion currents flowing through channels in the membranes of cells or Xenopus oocytes expressing specific receptor subtypes. nih.govworktribe.com

Studies using these techniques have demonstrated that this compound is a potent, non-competitive antagonist of nAChRs. acs.org In TE671 cells, which express a human muscle-type nAChR, PhTX-12 exhibited an IC₅₀ value of 0.3 µM, representing an approximately 50-fold increase in potency compared to its parent compound, PhTX-343. acs.orgresearchgate.net The antagonism is time-dependent and notably, largely voltage-independent. nih.govacs.org This contrasts with the block by PhTX-343, which is strongly voltage-dependent. nih.gov The lack of voltage dependence in PhTX-12's action is attributed to its binding to a site located outside the membrane's electric field, which leads to an enhancement of receptor desensitization rather than a direct block of the open pore. nih.gov

In addition to its effects on nAChRs, this compound has been shown to be a potent antagonist of voltage-dependent Ca²⁺ currents in rat hippocampal CA1 neurons. At a concentration of 10 µM, it reduces the Ca²⁺ current to 40% of its original value. nih.govamazonaws.com The compound shows selectivity, as it has minimal effect on voltage-dependent potassium currents, such as the A-current and the delayed rectifier, in the same neurons. nih.govamazonaws.com

The general methodology for these experiments involves voltage-clamping a cell at a specific holding potential (e.g., -100 mV) and applying an agonist like acetylcholine (B1216132) (ACh) to evoke a current. worktribe.com The experiment is then repeated with the co-application of the agonist and varying concentrations of PhTX-12. By measuring the reduction in the current amplitude, a concentration-inhibition curve can be generated to determine the IC₅₀ value. worktribe.com The kinetics of the block, whether it is use-dependent (requiring channel opening), and its voltage dependence provide critical information about the toxin's mechanism of action. nih.gov

Table 1: Electrophysiological Data for this compound

| Receptor/Channel | Cell Type/System | Agonist | Holding Potential (mV) | IC₅₀ (µM) | Key Findings |

|---|---|---|---|---|---|

| Nicotinic Acetylcholine Receptor (nAChR) | TE671 cells | Acetylcholine | Various | 0.3 | ~50-fold more potent than PhTX-343; largely voltage-independent antagonism. acs.orgresearchgate.net |

| Voltage-dependent Ca²⁺ channels | Rat hippocampal CA1 neurons | - | - | - | Potent antagonist; reduces current to 40% at 10 µM. nih.govamazonaws.com |

| Voltage-dependent K⁺ channels | Rat hippocampal CA1 neurons | - | - | - | Little to no effect; indicates selectivity for Ca²⁺ channels over K⁺ channels. nih.govamazonaws.com |

Photoaffinity Labeling and Ligand Binding Assays for Receptor Site Identification

To pinpoint the physical location of the this compound binding site on its receptor, researchers employ techniques like photoaffinity labeling and radioligand binding assays. columbia.edunih.gov These methods provide direct experimental evidence of the molecular components that form the binding pocket.

Photoaffinity labeling involves synthesizing an analogue of the ligand that contains a photolabile group and a radioactive isotope, such as ¹²⁵I. columbia.edunih.gov In studies on philanthotoxin analogues, a radiolabeled, photolabile version of the toxin was incubated with purified Torpedo nAChRs. Upon exposure to UV light, the photolabile group is activated, forming a covalent bond with nearby amino acid residues of the receptor. columbia.edu Subsequent analysis using SDS-PAGE and autoradiography revealed that the photolabile philanthotoxin analogue crosslinked to all five subunits (α, α', β, γ, δ) of the nAChR. columbia.edunih.gov Interestingly, in the presence of the associated 43 kDa protein, labeling was preferentially directed to the α subunit. columbia.edunih.gov Further proteolytic mapping of the labeled α subunit localized the binding site to a specific peptide fragment, providing high-resolution information about the point of contact. columbia.edu These results support a model where the toxin's polyamine tail enters the channel pore while its aromatic head anchors it at the entrance. columbia.edu

Ligand binding assays are also crucial for characterizing receptor interactions. nih.gov For instance, the synthesis of a tritiated ([³H]) derivative of a related analogue, PhTX-56, enabled the development of the first radioligand binding assay for the pore-forming region of AMPA receptors. nih.gov Such assays can be used in a competitive format to determine the binding affinity (Ki) of unlabeled ligands like this compound. In a typical competition assay, the receptor preparation is incubated with the radiolabeled ligand and varying concentrations of the unlabeled competitor compound. The ability of the competitor to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki). nih.gov These biochemical approaches are complementary to the functional data from electrophysiology and the structural predictions from molecular modeling, together providing a comprehensive picture of the ligand-receptor interaction. nih.gov

Preclinical Research and Experimental Model Systems for Dideaza Philanthotoxin 12

In Vitro Investigations

In vitro models have been instrumental in dissecting the specific molecular targets of dideaza-philanthotoxin-12 and its functional consequences at the cellular level. These systems allow for controlled experimental conditions to study receptor-ligand interactions and cellular responses.

Application in Heterologous Expression Systems (e.g., Xenopus Oocytes) for Receptor Subtype Characterization

The Xenopus oocyte expression system is a powerful tool for studying the properties of specific ion channel subtypes. By injecting oocytes with mRNA encoding for various nicotinic acetylcholine (B1216132) receptor (nAChR) subunits, researchers have been able to investigate the subtype selectivity of this compound.

Studies using this system have demonstrated that this compound inhibits different neuronal and muscle nAChR subunit combinations. nih.gov The potency of this inhibition varies significantly depending on the receptor's subunit composition. For instance, the embryonic muscle receptor (α1β1γδ) and the neuronal α3β4 receptor are the most sensitive to this compound, both showing an IC₅₀ value of 100 nM. nih.gov In contrast, other neuronal subtypes such as α4β4, α4β2, α3β2, and α7 are considerably less sensitive. nih.gov This differential blocking provides insight into the structural determinants of the toxin's interaction with the nAChR channel pore. Unlike other philanthotoxin (B172612) analogues, the inhibition by this compound showed weak voltage dependency across the tested subtypes. nih.gov

| nAChR Subtype | IC₅₀ (nM) | Relative Sensitivity Factor (Compared to Most Sensitive) |

|---|---|---|

| α1β1γδ (muscle) | 100 | 1 |

| α3β4 (neuronal) | 100 | 1 |

| α4β4 (neuronal) | 300 | 3 |

| α4β2 (neuronal) | 300 | 3 |

| α3β2 (neuronal) | 2600 | 26 |

| α7 (neuronal) | 4900 | 49 |

Studies in Mammalian Cell Lines (e.g., TE671 cells) for Receptor Functional Analysis

The human rhabdomyosarcoma cell line TE671, which endogenously expresses embryonic muscle-type nAChRs, has been a key model for analyzing the functional effects of this compound. nih.govnih.gov Research using whole-cell patch-clamp recordings on these cells has revealed that this compound is a potent, noncompetitive antagonist of acetylcholine-induced currents. nih.govacs.org

One study reported an IC₅₀ value of 0.77 µM (at a holding potential of -100 mV). nih.gov The inhibition was found to be activation-dependent but only weakly voltage-dependent, suggesting a mechanism that may involve enhancement of receptor desensitization rather than a simple open-channel block deep within the pore. nih.gov This is supported by single-channel recording data, which showed that the toxin significantly increased the mean closed time of the channel without substantially altering the mean open time. nih.gov Another investigation highlighted this compound as the most potent among a series of analogues, with a reported IC₅₀ of 0.3 µM, demonstrating that multiple positive charges are not a prerequisite for potent nAChR antagonism. acs.org

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Noncompetitive, activation-dependent antagonism of nAChR | nih.govacs.org |

| Inhibitory Potency (IC₅₀) | 0.77 µM (at -100mV) / 0.3 µM | nih.gov / acs.org |

| Voltage Dependency | Weak | nih.gov |

| Effect on Single Channels | Significantly increased mean closed time; small decrease in mean open time | nih.gov |

Research in Primary Neuronal Cultures and Brain Slice Preparations (e.g., Rat Hippocampal Slices)

To understand the effects of this compound in a more integrated neuronal environment, researchers have utilized preparations such as acute brain slices from the rat hippocampus. These studies have revealed that the compound has significant effects beyond nAChRs.

In Vivo Studies in Non-Human Organisms

In vivo studies in whole organisms are crucial for understanding the physiological consequences of a compound's cellular actions within a complex biological system.

Neurophysiological Effects in Insect Models

While philanthotoxins are derived from an insect-hunting wasp, research indicates that the synthetic analogue this compound has a different target profile compared to its natural counterparts. In studies on locust muscle, which utilizes ionotropic glutamate (B1630785) receptors (qGluR) for neuromuscular transmission, this compound was found to be much less potent than other philanthotoxin analogues like PhTX-343. acs.org This suggests that the structural modifications in this compound that enhance its potency at vertebrate nAChRs simultaneously reduce its activity at these specific insect glutamate receptors.

| Model System | Key Finding | Functional Consequence |

|---|---|---|

| Rat Hippocampal CA1 Neurons | Potent antagonist of voltage-dependent Ca²⁺ currents (60% reduction at 10 µM) | Inhibition of synaptic transmission |

| Rat Hippocampal CA1 Neurons | High selectivity for Ca²⁺ currents over K⁺ currents (A-current, delayed rectifier) | Reduced neuronal excitability |

Future Research Directions and Translational Applications of Dideaza Philanthotoxin 12 As a Research Tool

Development of Next-Generation Dideaza-philanthotoxin-12 Analogues with Enhanced Selectivity or Potency

Dideaza-PhTX-12 is an analogue of Philanthotoxin-4.3.3 (PhTX-4.3.3), a component of wasp venom. nih.gov Research has demonstrated that modifications to the parent compound, Philanthotoxin-343 (PhTX-343), can significantly alter its potency and selectivity. acs.orgnih.gov For instance, the dideaza analogue, PhTX-12, exhibited a roughly 50-fold increase in potency as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) compared to PhTX-343. acs.orgnih.gov This enhancement suggests that the multiple positive charges present in the PhTX-343 molecule are not essential for nAChR antagonism. acs.orgnih.gov

Conversely, these analogues were found to be less potent at locust muscle ionotropic glutamate (B1630785) receptors (qGluR), indicating that manipulation of the polyamine moiety of PhTX-343 can achieve selectivity for different types of ionotropic receptors. acs.orgnih.gov Further research into the structure-activity relationship of dideaza-PhTX-12 analogues could lead to the development of compounds with even greater selectivity and potency for specific receptor subtypes. This could involve modifications to the length and composition of the polyamine chain or substitutions in the aromatic head group. The goal would be to create a new generation of molecular probes that can target specific ion channels with high precision, offering a clearer understanding of their physiological and pathological roles.

Utilization of this compound as a Pharmacological Probe for Ion Channel Structure-Function Studies

Dideaza-PhTX-12 serves as a valuable pharmacological probe for investigating the structure and function of ion channels. It is known to be a potent antagonist of voltage-dependent Ca2+ currents in rat hippocampal CA1 neurons. nih.govamazonaws.com Studies have shown that at a concentration of 10 μM, dideaza-PhTX-12 can reduce the Ca2+ current to 40% of its original value. nih.govamazonaws.comuva.nl This inhibitory effect is selective, as two voltage-dependent potassium currents, the A current and the delayed rectifier, are largely unaffected by the compound. nih.govamazonaws.com

This selectivity allows researchers to isolate and study the function of calcium channels in neuronal excitability. nih.gov The mechanism of action involves the philanthotoxin (B172612) molecule binding within the ion channel pore. wikipedia.org The hydrophilic polyamine tail is thought to interact with negatively charged or polar amino acids within the channel, while the hydrophobic aromatic head anchors the molecule at the channel's entrance. wikipedia.org The conformational properties of philanthotoxins, influenced by intramolecular hydrogen bonds, also play a crucial role in their ability to access and block the channel. By using dideaza-PhTX-12 and its analogues, scientists can probe the molecular architecture of the ion channel pore and identify key residues involved in ion permeation and gating.

Exploration of this compound-Based Chemical Tools in Neurobiological Research

The ability of dideaza-PhTX-12 to block ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, makes it a powerful tool in neurobiological research. ontosight.ai These receptors are fundamental to synaptic plasticity, learning, and memory. ontosight.ai Dysregulation of these receptors is implicated in a variety of neurological conditions such as Alzheimer's disease, Parkinson's disease, and stroke. ontosight.ai

By selectively blocking these receptors, dideaza-PhTX-12 helps to elucidate the mechanisms of glutamatergic neurotransmission and its role in both normal brain function and neurodegenerative processes. ontosight.ai For example, philanthotoxins have been used to demonstrate that synaptic transmission onto single hippocampal interneurons occurs through the afferent-specific activation of both philanthotoxin-sensitive and -insensitive AMPA receptors. amazonaws.com Furthermore, the development of labeled analogues, such as those with radioactive or stable isotopes, would provide even more powerful tools for molecular level studies of ligand-receptor interactions. nih.gov

Potential for this compound-Derived Compounds in Insecticide Development

The natural venom of the digger wasp, Philanthus triangulum, from which philanthotoxins are derived, is used to paralyze honeybees. amazonaws.comwikipedia.org This venom targets glutamate receptors at the insect's neuromuscular junction. amazonaws.com Given that nicotinic acetylcholine receptors are the primary excitatory neurotransmitter-gated ion channels in insects, philanthotoxins and their analogues hold potential for the development of novel insecticides. wikipedia.org

A significant challenge in this area has been the low specificity of naturally occurring philanthotoxins. wikipedia.org However, the demonstrated ability to manipulate the selectivity of philanthotoxin analogues offers a promising avenue for creating insect-specific compounds. acs.orgnih.gov By designing derivatives of dideaza-PhTX-12 that are highly potent against insect nAChRs while having minimal effects on vertebrate receptors, it may be possible to develop a new class of insecticides with improved safety profiles for non-target organisms.

Q & A

Q. What experimental approaches are recommended for characterizing the mechanism of action of Dideaza-philanthotoxin-12 in ion channel inhibition?

Methodological Answer: Use electrophysiological techniques (e.g., voltage-clamp or patch-clamp assays) to measure the compound’s effects on ion flux in model systems such as cultured neurons or heterologously expressed receptors. Pair this with competitive binding assays (e.g., radioligand displacement) to quantify affinity for glutamate-gated ion channels (e.g., NMDA or AMPA receptors). Validate findings using fluorescence-based calcium imaging to correlate functional inhibition with intracellular signaling changes .

Q. How should researchers design dose-response experiments to determine the IC₅₀ of this compound?

Methodological Answer: Employ a logarithmic dilution series (e.g., 1 nM–100 µM) to cover a broad dynamic range. Use triplicate measurements for each concentration to account for variability. Normalize data to positive (saturating toxin) and negative (vehicle-only) controls. Fit dose-response curves using nonlinear regression models (e.g., Hill equation) in software like GraphPad Prism. Include error bars representing SEM and report confidence intervals for IC₅₀ values .

Q. What are the best practices for ensuring reproducibility in synthesizing and purifying this compound?

Methodological Answer: Document synthetic protocols in detail, including reaction temperatures, solvent purity, and catalyst ratios. Use HPLC with UV/Vis detection for purification, and confirm purity (>95%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Provide chromatograms and spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s binding affinity across different receptor subtypes?

Methodological Answer: Conduct comparative studies using isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters (ΔG, ΔH, ΔS) across subtypes. Combine with molecular dynamics simulations to identify structural determinants (e.g., amino acid residues in receptor binding pockets) that explain affinity differences. Validate hypotheses via site-directed mutagenesis and functional assays .

Q. What strategies optimize the use of this compound in in vivo neuropharmacology studies while minimizing off-target effects?

Methodological Answer: Utilize pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) to determine optimal dosing schedules. Pair with tissue-specific microdialysis to monitor local toxin concentrations. Employ knockout models or co-administration of selective antagonists to confirm target specificity. Include control groups receiving scrambled peptides or vehicle injections .

Q. How should researchers integrate transcriptomic or proteomic data with functional assays to explore downstream effects of this compound exposure?

Methodological Answer: Perform RNA sequencing or LC-MS/MS proteomics on toxin-treated cell lines or tissue samples. Use bioinformatics tools (e.g., Gene Ontology enrichment, KEGG pathway analysis) to identify dysregulated pathways. Correlate these findings with functional readouts (e.g., electrophysiology, apoptosis assays) to construct mechanistic networks. Validate key nodes via CRISPR interference or pharmacological inhibition .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

Methodological Answer: Apply mixed-effects models to account for intra-subject variability and missing data points. Use ANOVA with repeated measures for fixed time intervals, followed by post-hoc tests (e.g., Tukey’s HSD). For non-linear trends, employ generalized additive models (GAMs). Report effect sizes, p-values, and power analyses to justify sample sizes .

Q. How can researchers standardize data presentation for this compound in multi-institutional collaborations?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use structured tables to report raw data (e.g., binding kinetics, toxicity thresholds) alongside metadata (e.g., assay conditions, instrument settings). Share datasets via repositories like Zenodo or Figshare with DOIs. Follow IUPAC nomenclature and journal-specific guidelines (e.g., ACS Style) for consistency .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance when using this compound in animal models?

Methodological Answer: Adhere to institutional animal care guidelines (e.g., AAALAC accreditation). Predefine humane endpoints (e.g., weight loss >20%, neurological deficits) and include a veterinarian in study design. Report ARRIVE 2.0 checklist items (e.g., randomization, blinding) in manuscripts. Provide detailed protocols in supplementary materials for ethical review .

Q. How can researchers address batch-to-batch variability in this compound for long-term studies?

Methodological Answer: Establish a certificate of analysis (CoA) for each batch, including purity, solubility, and stability data. Use accelerated stability studies (e.g., 40°C/75% RH for 1 month) to predict shelf life. Cross-validate biological activity of new batches via side-by-side assays with a reference standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.